molecular formula C18H15N5O3S B14972189 3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B14972189
M. Wt: 381.4 g/mol
InChI Key: DKWWDKQTBCTMHP-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. . The structure of this compound includes a triazole ring fused with a thiadiazine ring, along with methoxyphenyl and nitrophenyl substituents.

Chemical Reactions Analysis

3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted triazolothiadiazines and their derivatives.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects . For example, it may interact with viral proteins to inhibit viral replication or with cancer cell receptors to induce apoptosis .

Comparison with Similar Compounds

Similar compounds to 3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine include other triazolothiadiazines and triazolothiadiazepines . These compounds share a similar core structure but differ in their substituents and specific biological activities.

Properties

Molecular Formula

C18H15N5O3S

Molecular Weight

381.4 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C18H15N5O3S/c1-26-15-8-2-12(3-9-15)10-17-19-20-18-22(17)21-16(11-27-18)13-4-6-14(7-5-13)23(24)25/h2-9H,10-11H2,1H3

InChI Key

DKWWDKQTBCTMHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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